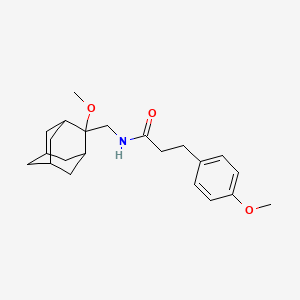

N-(2-甲氧基苯基)-3-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with sulfonyl chloride. For instance, paper describes the synthesis of a series of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. The resulting parent molecule is further treated with various alkyl/aralkyl halides to produce a series of new derivatives. Similarly, paper details the transformation of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide into more complex derivatives. These methods could be analogous to the synthesis of "N-(2-methoxyphenyl)-3-methylbenzenesulfonamide," although the exact procedure would depend on the specific starting materials and reagents used.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using various spectroscopic techniques. Paper reports the use of FTIR, FT-Raman, UV-Vis, and NMR spectroscopy to characterize the synthesized N-phenylbenzenesulfonamide. Density functional theory (DFT) calculations are also performed to predict vibrational frequencies and optimized geometric parameters. Paper uses similar methods, along with Hirshfeld surface analysis, to study the molecular structure and intermolecular interactions of a sulfonamide derivative. These techniques would be applicable to the analysis of "N-(2-methoxyphenyl)-3-methylbenzenesulfonamide" to determine its molecular geometry and electronic properties.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. Paper discusses the use of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent for different substrates, indicating that sulfonamides can participate in electrophilic substitution reactions. Paper explores the reaction of N, N-dibromobenzenesulfonamide with propenylbenzene derivatives, leading to brominated products. These studies suggest that "N-(2-methoxyphenyl)-3-methylbenzenesulfonamide" could also be reactive under certain conditions and could be used in further synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. Paper calculates properties such as dipole moment, linear polarizability, and hyperpolarizability, which are important for understanding the compound's behavior in an electric field. The chemical reactivity and ionization potential are also determined. Paper applies quantum-chemical calculations to predict the optimized state and free energy of a sulfonamide compound. These computational methods could be used to predict the properties of "N-(2-methoxyphenyl)-3-methylbenzenesulfonamide," which would be valuable for its potential applications.

科学研究应用

环境科学与药理学

环境影响与归宿:N-(2-甲氧基苯基)-3-甲基苯磺酰胺的某些衍生物,如对羟基苯甲酸酯和其他酚类化合物,已被广泛研究其在水生环境中的发生、归宿和行为。这些研究对于了解化妆品、药品和食品产品中广泛使用的防腐剂对环境的影响至关重要。例如,对羟基苯甲酸酯因其弱内分泌干扰潜力和由于使用基于对羟基苯甲酸酯的产品和持续引入环境而普遍存在于地表水和沉积物中而闻名 (Haman 等,2015)。

药理特性:对甲氧氯的研究,一种具有雌激素活性的氯化烃杀虫剂,是了解环境雌激素的药理学和毒理学作用的模型。甲氧氯代谢活化为其雌激素形式 HPTE,以及它随后的生物学效应,突出了这些化学物质对雌性和雄性的发育和生殖构成的潜在危害 (Cummings,1997)。

合成化学与药物应用

- 环状化合物的合成:由金田恭介领导的研究重点关注含有氨基苯磺酰胺的新型环状化合物的合成和表征,展示了该化合物在有机合成中的多功能性。顺序尼古拉斯和保森-汉德反应的发展以合成独特的聚杂环化合物表明该化合物在功能性分子和药物发现中的潜力 (金田,2020)。

作用机制

Target of Action

The primary targets of N-(2-methoxyphenyl)-3-methylbenzenesulfonamide are currently unknown. The compound belongs to the class of organic compounds known as n-benzoyl-n’-phenylureas . These are n-acyl-phenylureas that have the acyl group substituted by a phenyl group . .

Mode of Action

It is known that n-benzoyl-n’-phenylureas interact with their targets via non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-methoxyphenyl)-3-methylbenzenesulfonamide are not well studied. Therefore, the impact of these properties on the bioavailability of the compound is currently unknown. Future studies should focus on evaluating the pharmacokinetic properties of this compound to provide valuable information for its potential therapeutic applications .

Result of Action

It is known that n-benzoyl-n’-phenylureas can have various biological effects depending on their specific targets .

安全和危害

未来方向

属性

IUPAC Name |

N-(2-methoxyphenyl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-11-6-5-7-12(10-11)19(16,17)15-13-8-3-4-9-14(13)18-2/h3-10,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIZAZVJUAELPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)

![N-(11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-yl)prop-2-enamide](/img/structure/B2504889.png)

![(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504891.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide](/img/structure/B2504892.png)

![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2504895.png)

![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride](/img/structure/B2504896.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2504898.png)